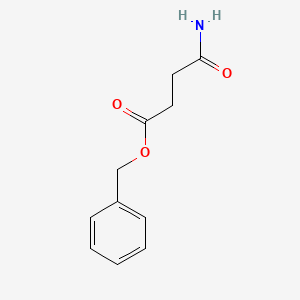

Benzyl 4-amino-4-oxobutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

benzyl 4-amino-4-oxobutanoate |

InChI |

InChI=1S/C11H13NO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,13) |

InChI Key |

ZLSTXEBTAJKDKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl 4 Amino 4 Oxobutanoate

Precision Esterification Approaches in the Synthesis of Benzyl (B1604629) 4-amino-4-oxobutanoate

The formation of the benzyl ester in Benzyl 4-amino-4-oxobutanoate is a critical step that can be achieved through several refined methodologies. These approaches are designed to maximize yield and purity by carefully controlling reaction conditions and reagent selection.

Direct Esterification Routes and Catalyst Optimization for this compound

The most straightforward method for synthesizing this compound is through the direct esterification of its carboxylic acid precursor, 4-amino-4-oxobutanoic acid (succinamic acid), with benzyl alcohol. This reaction, a classic example of Fischer-Speier esterification, involves heating the two reactants in the presence of an acid catalyst. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium toward the product, an excess of one reactant (typically the alcohol) is used, or the water generated during the reaction is removed. libretexts.orgmasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com

Catalyst selection is crucial for optimizing this process. While traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective, research has also focused on solid acid catalysts to simplify product purification and catalyst recovery. organic-chemistry.orgunair.ac.idnih.gov These heterogeneous catalysts, such as zeolites or sulfated metal oxides, offer advantages in terms of reusability and reduced corrosive waste. unair.ac.idnih.gov

| Catalyst | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in excess benzyl alcohol or with a Dean-Stark trap to remove water. | Low cost and high reactivity. | masterorganicchemistry.comoperachem.com |

| p-Toluenesulfonic Acid (p-TsOH) | Similar to H₂SO₄; often used in toluene (B28343) with azeotropic removal of water. | Solid, making it easier to handle than H₂SO₄. | organic-chemistry.org |

| Solid Acid Catalysts (e.g., Zeolites, PAFR) | Solvent-free or in a non-polar solvent at elevated temperatures (50-85°C). | Reusable, non-corrosive, and simplifies workup. | unair.ac.idresearchgate.net |

Transesterification Kinetics and Mechanism in this compound Formation

Transesterification offers an alternative pathway where a pre-existing ester of 4-amino-4-oxobutanoic acid (such as the methyl or ethyl ester) is converted to the benzyl ester by reaction with benzyl alcohol. This method is particularly useful if the alkyl ester is more readily available than the free acid. The reaction is typically catalyzed by either an acid or a base.

The kinetics of transesterification have been studied for analogous systems, such as the conversion of methyl benzoate (B1203000) to benzyl benzoate. academax.com These studies indicate that the reaction follows a model where the rate is dependent on the concentrations of the starting ester, the alcohol, and the catalyst. The process is an equilibrium reaction, and the forward reaction can be favored by using a large excess of benzyl alcohol or by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. ncsu.edu

The mechanism involves the nucleophilic attack of benzyl alcohol on the carbonyl carbon of the starting ester, proceeding through a tetrahedral intermediate. In acid-catalyzed transesterification, the carbonyl group is first protonated to increase its electrophilicity. In base-catalyzed reactions, the alcohol is deprotonated to form a more potent alkoxide nucleophile.

Utilization of Activated Carboxylic Acid Derivatives for this compound Synthesis

To circumvent the equilibrium limitations of direct esterification, 4-amino-4-oxobutanoic acid can be converted into a more reactive derivative prior to reaction with benzyl alcohol. This approach leads to a more rapid and often irreversible reaction, resulting in higher yields under milder conditions.

One common method is the conversion of the carboxylic acid to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. libretexts.orgmasterorganicchemistry.com The resulting acyl chloride is highly electrophilic and reacts readily with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. masterorganicchemistry.com

Alternatively, carbodiimide (B86325) coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used. peptide.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by benzyl alcohol to form the ester. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate this type of coupling. researchgate.net

Strategic Amidation Reactions and Precursor Functionalization for this compound

Amidation of Succinic Acid and its Anhydride (B1165640) Derivatives

The most direct route to the precursor 4-amino-4-oxobutanoic acid involves the ring-opening of succinic anhydride with an amine. nih.gov For the synthesis of the primary amide, ammonia (B1221849) is used as the nucleophile. The reaction is typically carried out by adding succinic anhydride to a solution of ammonia in a suitable solvent, such as ethyl acetate (B1210297) or chloroform. researchgate.net The reaction is generally rapid and chemoselective, yielding the mono-acylation product, succinamic acid. nih.govresearchgate.net

This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring. reactory.app This method is highly efficient for producing the necessary carboxylic acid-amide precursor. While heating succinic acid with excess ammonia can also produce the amide, it often leads to the formation of the cyclic imide (succinimide), especially at high temperatures. stackexchange.comresearchgate.net Therefore, the controlled, low-temperature amidation of the anhydride is the preferred method for obtaining the desired open-chain precursor. researchgate.net

| Amine Source | Solvent | Typical Reaction Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Ammonia | Ethyl Acetate | Room temperature, stirred solution. | 4-amino-4-oxobutanoic acid | researchgate.net |

| Ammonia | Chloroform | Boiling, with amine added to anhydride solution. | 4-amino-4-oxobutanoic acid | researchgate.net |

| Aqueous Ammonia (26%) | None (neat) | Initial cooling, followed by strong heating (>100°C). | Succinimide (B58015) (via dehydration) | stackexchange.com |

Novel Amide Bond-Forming Reagents and Methodologies for this compound Precursors

An alternative strategy involves forming the ester bond first, followed by amidation. In this route, succinic acid or its anhydride is first reacted with benzyl alcohol to form mono-benzyl succinate (B1194679). The remaining free carboxylic acid group is then converted to a primary amide using modern amide bond-forming reagents.

This approach leverages the vast toolkit of reagents developed for peptide synthesis. luxembourg-bio.combachem.com These coupling reagents activate the carboxylic acid, enabling its efficient reaction with an ammonia source. Commonly used reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comsigmaaldrich.com

The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). bachem.com The coupling reagent converts the carboxylic acid of mono-benzyl succinate into a highly reactive active ester. sigmaaldrich.com This intermediate then reacts with ammonia to form the amide bond of this compound. This method avoids the potential for side reactions associated with handling the free amino group during the esterification step and represents a highly controlled and efficient synthetic route. However, care must be taken with aminium/uronium reagents as they can cause guanidinylation of the amine if not used in a pre-activation step. peptide.com

Convergent and Divergent Multi-Step Synthesis Pathways to this compound

The preparation of this compound can be approached through various multi-step pathways. A common and straightforward method involves the ring-opening of succinic anhydride with benzylamine (B48309). This reaction selectively yields the mono-acylation product, N-benzylsuccinamic acid. researchgate.net Subsequent esterification of the carboxylic acid group with benzyl alcohol would then produce the target compound, this compound.

Alternatively, a convergent approach could involve the synthesis of benzyl succinate monoester, followed by amidation. The monoester can be prepared, and then coupling with ammonia or a protected form of ammonia would yield the final product.

A general representation of the primary synthetic route is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Succinic anhydride, Benzylamine | Ethyl acetate, Room temperature | N-benzylsuccinamic acid |

| 2 | N-benzylsuccinamic acid, Benzyl alcohol | Esterification catalyst (e.g., DCC, acid catalyst) | Benzyl 4-(benzylamino)-4-oxobutanoate |

This table outlines a plausible synthetic pathway based on general organic chemistry principles.

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

While this compound itself is achiral, the synthesis of chiral analogs, particularly 3-substituted derivatives, is of significant interest as these chiral succinic acid derivatives are valuable building blocks for various bioactive molecules. researchgate.net

Several strategies for the asymmetric synthesis of chiral succinic acid and succinimide derivatives have been developed. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the product.

Catalytic Asymmetric Hydrogenation: One prominent method is the asymmetric transfer hydrogenation of substituted maleimides. Rhodium-based catalysts, in particular, have shown high activity, enantioselectivity, and diastereoselectivity in the synthesis of 3,4-disubstituted succinimides. nih.gov This approach allows for the stereodivergent synthesis of chiral succinimides, which can then be converted to the corresponding chiral succinamic acid derivatives. nih.gov

Chiral Enolate Equivalents: Another approach involves the use of chiral succinate enolate equivalents. For instance, chiral iron acetyl complexes can be elaborated to generate homochiral monoalkyl succinic acid derivatives with high regio- and diastereoselectivity. rsc.orgrsc.org These methods provide access to enantiomerically enriched α-alkyl succinic acid derivatives.

Organocatalysis: Asymmetric conjugate addition reactions catalyzed by chiral organocatalysts, such as tertiary amine-squaramides, have also been employed for the synthesis of enantiomerically enriched succinic acid derivatives. researchgate.net

A summary of potential asymmetric approaches applicable to chiral analogs is presented below:

| Asymmetric Strategy | Substrate Type | Catalyst/Auxiliary | Product Type |

| Asymmetric Transfer Hydrogenation | Substituted maleimides | Chiral Rhodium catalyst | Chiral 3,4-disubstituted succinimides |

| Chiral Enolate Equivalents | Chiral iron succinoyl complex | Butyl-lithium and alkyl halides | Homochiral α-alkyl succinic acid derivatives |

| Organocatalytic Conjugate Addition | Chalcones, Bis(arylidene)acetones | Chiral tertiary amine-squaramide | Enantiomerically enriched succinic acid derivatives |

This table summarizes general asymmetric methodologies that could be adapted for the synthesis of chiral analogs of this compound.

Total Synthesis Strategies Employing this compound Subunits

Succinic acid and its derivatives are important C4 building blocks in the total synthesis of natural products. researchgate.net While specific examples detailing the use of this compound as a direct subunit in total synthesis are not extensively documented, the succinamic acid motif is a key structural element in various natural products and pharmaceuticals.

For instance, succinamic acid derivatives have been identified as having potential therapeutic applications, including anticancer properties. nih.gov The ability to synthesize these derivatives provides a foundation for the construction of more complex molecules. The synthesis of benzylsuccinic acid derivatives, which are closely related to the target compound, has been explored for the preparation of remedies for diabetes. google.com

The general utility of succinic acid derivatives in synthesis is highlighted by their role as precursors to:

Peptidomimetics: The amino acid-like structure of succinamic acids makes them suitable for incorporation into peptide-like molecules.

β-amino acids: Chiral succinic acid derivatives are valuable precursors for the synthesis of β-amino acids, which are components of many bioactive natural products. researchgate.netias.ac.in

Heterocyclic compounds: The dicarbonyl functionality of succinic acid derivatives allows for their use in the synthesis of various heterocyclic systems.

Sustainable and Green Chemistry Innovations in this compound Production

Recent advances in chemical synthesis have emphasized the development of sustainable and environmentally benign processes. These green chemistry principles are applicable to the production of this compound, focusing on reducing waste, avoiding hazardous solvents, and utilizing catalytic methods.

Solvent-Free and Aqueous-Phase Syntheses of this compound

Solvent-Free Synthesis: The amidation of succinic anhydride can be carried out under solvent-free conditions. For instance, mechanochemical methods, such as ball milling, have been shown to promote the reaction between succinic anhydride and amines, leading to the formation of succinamic acids with high efficiency. researchgate.net This approach eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation. Another solvent-free method involves the direct heating of a mixture of the carboxylic acid and amine, sometimes with a catalyst, to drive the amidation reaction. beilstein-journals.org

Aqueous-Phase Synthesis: Water is an ideal green solvent for chemical reactions. The synthesis of N-substituted succinimides from succinic acid and primary amines has been successfully demonstrated in hot water without the need for a catalyst. researchgate.netresearchgate.net This method offers a simple and environmentally friendly route to succinimide precursors, which can be subsequently ring-opened to form succinamic acids. The reaction of N-substituted succinimides with hydroxylamine (B1172632) in aqueous solution to produce hydroxamic acids further demonstrates the feasibility of carrying out reactions of succinimide derivatives in water. mdpi.com

Biocatalytic and Chemoenzymatic Transformations for this compound

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can catalyze reactions under mild conditions, often in aqueous media, with high chemo-, regio-, and enantioselectivity.

Enzymatic Amidation: The formation of the amide bond in this compound could potentially be achieved using enzymes such as lipases or proteases. These enzymes, which typically catalyze the hydrolysis of esters and amides, can be used in reverse in low-water environments or with activated esters to synthesize amides.

More specifically, engineered enzymes from the β-subunit of tryptophan synthase (TrpB) have been developed for the synthesis of β-N-substituted-α-amino acids, demonstrating the potential of biocatalysis for forming C-N bonds in similar structures. nih.gov

Chemoenzymatic Approaches: A chemoenzymatic strategy could involve the chemical synthesis of a precursor, such as benzyl succinate monoester, followed by an enzymatic amidation step. This combines the efficiency of chemical synthesis for certain transformations with the high selectivity of biocatalysis for the key bond-forming step. A continuous flow process coupling a chemical reaction with a biocatalytic step has been demonstrated for the synthesis of carbamates, highlighting the potential of such integrated approaches. researchgate.net

Continuous Flow Reactor Architectures for this compound Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. google.comresearchgate.net

The synthesis of amides is well-suited to continuous flow systems. Dehydrative amidation reactions between carboxylic acids and amines have been successfully carried out in continuous-flow reactors using solid acid catalysts. rsc.org This approach could be applied to the esterification of N-benzylsuccinamic acid with benzyl alcohol or the direct amidation of benzyl succinate monoester.

Packed-Bed Reactors: Continuous flow systems often utilize packed-bed reactors containing immobilized catalysts or reagents. rsc.org For the synthesis of this compound, a packed-bed reactor could contain a solid acid catalyst for esterification or an immobilized enzyme for biocatalytic amidation. This setup allows for easy separation of the product from the catalyst and continuous operation.

Multi-Step Telescoped Synthesis: Flow chemistry enables the telescoping of multi-step reactions, where the output of one reactor is directly fed into the next without the need for isolation and purification of intermediates. rsc.org A potential telescoped synthesis of this compound in a flow system could involve the initial ring-opening of succinic anhydride with benzylamine in one reactor, followed by in-line esterification with benzyl alcohol in a second reactor.

A conceptual continuous flow setup is described below:

| Reactor Module | Process | Reactants/Reagents | Conditions |

| 1 | Amidation | Succinic anhydride, Benzylamine | Flowing through a heated coil or packed bed |

| 2 | Esterification | Output from Reactor 1, Benzyl alcohol | Introduction of benzyl alcohol and flow through a second reactor with an esterification catalyst |

This table illustrates a hypothetical continuous flow process for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Investigations of Benzyl 4 Amino 4 Oxobutanoate

Elucidation of Hydrolytic Pathways for the Ester Moiety in Benzyl (B1604629) 4-amino-4-oxobutanoate

The benzyl ester group in Benzyl 4-amino-4-oxobutanoate is susceptible to cleavage through several hydrolytic routes, including acid-catalyzed, base-mediated, and enzymatic methods. Each pathway presents a unique mechanistic profile and varying degrees of efficiency.

Acid-Catalyzed Hydrolysis Kinetics and Reaction Profiling

The acid-catalyzed hydrolysis of esters, a well-established reaction, proceeds via a series of protonation and nucleophilic attack steps. chemistrysteps.com In the context of this compound, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol yield the corresponding carboxylic acid, succinamic acid.

The kinetics of this hydrolysis can be described by a pseudo-first-order rate law under conditions of high water concentration. The reaction rate is dependent on the concentration of the acid catalyst. hilarispublisher.com While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively documented in publicly available literature, studies on analogous compounds, such as p-Methyl Benzyl-2-Theno Hydroxamic Acid, reveal that the hydrolysis follows an A-2 mechanism. This mechanism involves a rapid protonation pre-equilibrium followed by a rate-determining bimolecular attack of water. hilarispublisher.com

A typical reaction profile for the acid-catalyzed hydrolysis of an ester shows an initial increase in the concentration of the carboxylic acid and alcohol products over time, with a corresponding decrease in the concentration of the ester. The rate of hydrolysis is influenced by factors such as temperature, acid concentration, and the steric and electronic properties of the substituents.

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound

| Catalyst | Catalyst Concentration (M) | Temperature (°C) | Pseudo-First-Order Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, s) |

| HCl | 0.1 | 50 | 1.5 x 10⁻⁵ | 46210 |

| HCl | 0.5 | 50 | 7.5 x 10⁻⁵ | 9242 |

| H₂SO₄ | 0.1 | 50 | 1.8 x 10⁻⁵ | 38508 |

| H₂SO₄ | 0.5 | 50 | 9.0 x 10⁻⁵ | 7702 |

Note: This table is illustrative and based on general principles of acid-catalyzed ester hydrolysis. Actual experimental values may vary.

Base-Mediated Hydrolysis Mechanisms and Ester Cleavage Efficiency

Base-mediated hydrolysis, or saponification, of this compound offers an alternative and often more efficient method for ester cleavage. This reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid by the base. thieme-connect.de The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of the benzyl alcohol and the formation of the carboxylate salt of succinamic acid.

The efficiency of base-mediated hydrolysis is generally high, with the reaction often proceeding to completion. The rate of saponification is dependent on the concentration of both the ester and the base. Studies on similar esters have shown that the reaction follows second-order kinetics.

Enzymatic Hydrolysis of this compound by Esterases in vitro

Esterases are a class of enzymes that catalyze the hydrolysis of esters. Pig liver esterase (PLE) is a commonly used biocatalyst for the enantioselective hydrolysis of a wide range of esters. wikipedia.org The enzymatic hydrolysis of this compound would involve the binding of the substrate to the active site of the esterase, followed by a nucleophilic attack by a serine residue within the enzyme's catalytic triad. This forms a tetrahedral intermediate which then collapses to release benzyl alcohol and an acylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the active enzyme and releases succinamic acid.

Reactivity of the Amide Functionality within this compound

The primary amide group of this compound exhibits a rich and varied reactivity, allowing for a range of chemical modifications. youtube.com Amides are generally less reactive than esters towards nucleophilic acyl substitution due to the electron-donating character of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. nih.govmasterorganicchemistry.com

N-Alkylation, N-Acylation, and N-Protection Strategies

N-Alkylation: The nitrogen atom of the primary amide can be alkylated, although this often requires forcing conditions. Direct N-alkylation of amides with alcohols can be achieved using catalysts such as manganese pincer complexes. rsc.org For instance, N-alkylation of anilines with benzyl alcohol has been demonstrated. Another approach involves the use of iridium catalysts for the N-alkylation of urea with benzyl alcohols. uno.edu These methods typically proceed via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amide. While specific examples for this compound are scarce, these general methods could potentially be applied.

N-Acylation: N-acylation of amides can be challenging due to the decreased nucleophilicity of the amide nitrogen. However, acylation can be achieved using highly reactive acylating agents such as acid chlorides or anhydrides under basic conditions. masterorganicchemistry.com For example, N-acylation of indazoles has been achieved electrochemically, followed by reaction with acid anhydrides. organic-chemistry.org

N-Protection: The amide nitrogen can be protected to prevent unwanted side reactions during multi-step syntheses. Common protecting groups for amides include the benzyloxycarbonyl (Cbz) group, which can be introduced using benzyl chloroformate in the presence of a base. google.com

Reduction and Cleavage Reactions of the Amide Bond

Reduction: The amide functionality can be reduced to an amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.comucalgary.calibretexts.orgyoutube.com This reaction proceeds via the formation of an iminium ion intermediate, which is then further reduced to the corresponding amine. ucalgary.ca In the case of this compound, reduction with LiAlH₄ would be expected to yield 4-amino-1-benzylbutane-1,4-diol, as both the amide and the ester would likely be reduced under these conditions.

Cleavage: The cleavage of the robust amide bond typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures. mdpi.com The acid-catalyzed hydrolysis of amides is generally not a reversible process because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com Milder methods for amide bond cleavage are also being developed, such as hydrazinolysis accelerated by ammonium salts, which can proceed at lower temperatures. rsc.org Another strategy involves the O-benzylation of the amide to form a benzyl imidate salt, which is more susceptible to hydrolysis. researchgate.net

Table 2: Summary of Potential Reactions of the Amide Functionality in this compound

| Reaction | Reagents and Conditions | Expected Product |

| N-Alkylation | Benzyl alcohol, Mn or Ir catalyst, base, heat | N-Benzyl-benzyl 4-amino-4-oxobutanoate |

| N-Acylation | Acetyl chloride, pyridine (B92270) | N-Acetyl-benzyl 4-amino-4-oxobutanoate |

| N-Protection | Benzyl chloroformate, base | N-(Benzyloxycarbonyl)-benzyl 4-amino-4-oxobutanoate |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 4-Amino-1-benzylbutane-1,4-diol |

| Acid-Catalyzed Cleavage | Concentrated HCl, heat | Succinic acid and benzylamine (B48309) hydrochloride |

| Base-Mediated Cleavage | Concentrated NaOH, heat | Succinate (B1194679) and benzylamine |

Note: This table presents potential reactions based on the general reactivity of amides. Specific outcomes may vary depending on the exact reaction conditions.

Transamidation and Exchange Reactions Involving this compound

Transamidation represents a significant class of reactions for the interconversion of amides, a process that is of considerable interest in synthetic chemistry for the formation of new carbon-nitrogen bonds. In the context of this compound, the primary amide functionality is, in principle, susceptible to transamidation with various amines. This reaction typically requires activation of the otherwise stable amide bond, which can be achieved through catalysis.

The direct reaction of an amine with this compound to displace ammonia (B1221849) is thermodynamically challenging due to the stability of the amide bond. However, the use of catalysts can facilitate this transformation. Research on the transamidation of primary amides has identified several effective catalytic systems. While specific studies on this compound are not prevalent in the literature, the general principles of these reactions can be applied.

For instance, zirconocene dichloride (Cp₂ZrCl₂) has been demonstrated as an effective catalyst for the transamidation of primary amides with amines. The proposed mechanism involves the coordination of the zirconocene to the amide oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an incoming amine.

Another approach involves the use of hydroxylamine (B1172632) hydrochloride as a metal-free catalyst. This method is thought to proceed through activation of the primary amide via a hydrogen-bonding complex, thereby facilitating the nucleophilic exchange.

The general scheme for a catalyzed transamidation reaction of this compound can be depicted as follows:

Scheme 1: General Catalyzed Transamidation of this compound

The efficiency of such reactions is dependent on several factors, including the nature of the catalyst, the nucleophilicity of the incoming amine, reaction temperature, and the solvent used.

Below is a table summarizing potential catalytic systems applicable to the transamidation of this compound based on studies with analogous primary amides.

| Catalyst System | Typical Reaction Conditions | Mechanistic Insight | Potential Applicability to this compound |

| Zirconocene dichloride (Cp₂ZrCl₂) | Cyclohexane, 80°C, 5-24 hours | Lewis acid catalysis activating the amide carbonyl. | High, particularly for non-polar reaction media. |

| Hydroxylamine hydrochloride | Solvent-free or high-boiling solvents | Hydrogen-bond-mediated activation of the amide. | Good, offers a metal-free alternative. |

| Boric acid | Solvent-free, heating | Lewis acid catalysis. | Potentially effective, especially under solvent-free conditions. |

| Iron(III) salts | Heating | Lewis acid catalysis. | Feasible, offering a more environmentally benign metal catalyst. |

This table is illustrative and based on general findings for primary amide transamidation. Specific conditions for this compound would require experimental optimization.

In addition to transamidation, the amide group of this compound could, in principle, undergo exchange reactions with other nucleophiles under specific conditions, although such reactions are less common than amine exchange.

Electrophilic and Nucleophilic Reactivity of the Succinate Backbone in this compound

The succinate backbone of this compound possesses two carbonyl centers and adjacent methylene (B1212753) groups, providing sites for both electrophilic and nucleophilic reactions.

Alpha-Functionalization Adjacent to Carbonyl Centers

The methylene protons alpha to the ester carbonyl group in this compound are acidic and can be abstracted by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, leading to alpha-functionalization.

The general reaction is as follows:

Scheme 2: Alpha-Functionalization of this compound via Enolate Formation

The choice of base is crucial to ensure efficient enolate formation without promoting side reactions such as hydrolysis of the ester or reaction with the amide group. Common bases used for this purpose include lithium diisopropylamide (LDA) and sodium hydride (NaH).

A variety of electrophiles can be employed for the alpha-functionalization, as detailed in the table below.

| Electrophile | Product Type | Example Reagent |

| Alkyl halides | α-Alkylated succinate | Methyl iodide (CH₃I) |

| Aldehydes/Ketones | α-(β-Hydroxyalkyl) succinate (Aldol addition) | Benzaldehyde (C₆H₅CHO) |

| Acyl chlorides | α-Acylated succinate (β-keto ester) | Acetyl chloride (CH₃COCl) |

| Halogens | α-Halogenated succinate | N-Bromosuccinimide (NBS) |

This table provides examples of potential alpha-functionalization reactions based on the known reactivity of succinate esters.

The presence of the amide group could potentially influence the regioselectivity of deprotonation if the methylene protons alpha to the amide carbonyl were also acidic. However, the protons alpha to the ester are generally more acidic due to the greater electron-withdrawing ability of the ester group compared to the amide group.

Remote Functionalization and Stereoselective Modifications

Remote functionalization of the succinate backbone, specifically at the β-position, is more challenging as there is no inherent reactivity at this site. Such transformations would typically require more advanced synthetic strategies, potentially involving radical-mediated reactions or the use of directing groups to deliver a reagent to the β-position.

Stereoselective modifications of the succinate backbone, particularly at the α-carbon, can be achieved using chiral auxiliaries or catalysts. For instance, the alkylation of an enolate derived from this compound could be rendered stereoselective by employing a chiral base or by forming a chiral enolate through the use of a chiral auxiliary attached to the nitrogen of the amide (after N-protection).

Asymmetric hydrogenation of a derivative of this compound containing a double bond in the succinate backbone could also be a viable strategy for introducing stereocenters. Catalysts based on rhodium complexed with chiral bisphosphine ligands are known to be effective for the asymmetric reduction of similar substrates.

Intramolecular Cyclization and Rearrangement Processes involving this compound

The bifunctional nature of this compound, containing both an amine (in the form of a primary amide) and an ester group, allows for intramolecular reactions, leading to the formation of cyclic structures.

Lactam and Pyrrolidinone Ring Formation Mechanisms

Under suitable conditions, the amide nitrogen of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of the benzyl ester, leading to an intramolecular cyclization to form a five-membered lactam, specifically a pyrrolidinone derivative (succinimide). This reaction is a type of intramolecular aminolysis.

Scheme 3: Intramolecular Cyclization of this compound to form Succinimide (B58015) [Image of the chemical reaction showing the intramolecular attack of the amide nitrogen on the ester carbonyl of this compound, leading to the formation of succinimide and the elimination of benzyl alcohol.]

[Image of a hypothetical multi-step reaction starting from a β-keto derivative of this compound, its conversion to an oxime, and the subsequent Beckmann rearrangement to form a lactam.]

Reaction Kinetics and Thermodynamics for this compound Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of this compound. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding of its reactivity can be extrapolated from the well-established principles governing the transformations of its constituent functional groups: a benzyl ester and a primary amide. The most anticipated chemical transformations for this molecule involve the hydrolysis of these two moieties.

The hydrolysis of this compound would yield succinamic acid and benzyl alcohol from the cleavage of the ester bond, or 4-(benzyloxy)-4-oxobutanoic acid and ammonia from the cleavage of the amide bond. The relative rates of these two hydrolysis reactions would be dependent on the specific reaction conditions, such as pH and temperature.

Activation Energy Calculations and Transition State Profiling

The activation energy (Ea) is a critical parameter that dictates the rate of a chemical reaction. For the hydrolysis of the ester and amide functionalities in this compound, the activation energies can be estimated by considering data from analogous compounds.

The hydrolysis of esters and amides typically proceeds through a nucleophilic acyl substitution mechanism. This process involves the formation of a tetrahedral intermediate, and the stability of this intermediate and the associated transition states determines the activation energy.

Ester Hydrolysis:

The hydrolysis of the benzyl ester group can be catalyzed by either acid or base. In base-catalyzed hydrolysis, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The transition state for this step involves the formation of a partial bond between the carbonyl carbon and the hydroxide ion.

For comparison, the activation energy for the alkaline hydrolysis of a similar ester, ethyl benzoate (B1203000), has been reported. acs.org This value can serve as an approximation for the benzyl ester portion of our molecule. The transition state for ester hydrolysis is characterized by a tetrahedral arrangement around the carbonyl carbon, with significant negative charge development on the carbonyl oxygen.

Amide Hydrolysis:

The hydrolysis of the primary amide group is generally slower than that of the ester group under similar conditions. This is attributed to the greater resonance stabilization of the amide bond compared to the ester bond. The nitrogen atom's lone pair of electrons is more effectively delocalized into the carbonyl group, making the carbonyl carbon less electrophilic.

Consequently, the activation energy for amide hydrolysis is typically higher than that for ester hydrolysis. For instance, studies on the hydrolysis of benzamide, a simple aromatic amide, provide insights into the expected activation energy for the amide moiety of this compound. acs.org The transition state for amide hydrolysis also involves a tetrahedral intermediate, but the departure of the leaving group (ammonia in this case) is more difficult compared to the departure of an alkoxide from an ester.

The following table provides a comparative overview of activation energies for the hydrolysis of related ester and amide compounds, which can be used to infer the reactivity of this compound.

| Compound | Reaction Condition | Activation Energy (kcal/mol) |

| Ethyl Benzoate | Alkaline Hydrolysis | ~15-17 |

| Benzamide | Alkaline Hydrolysis | ~18-20 |

Note: The values presented are approximate and derived from literature on analogous compounds for illustrative purposes.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can significantly influence the rate and selectivity of chemical reactions, including the hydrolysis of this compound. Solvent effects are primarily attributed to the stabilization or destabilization of the reactants, transition states, and products.

Effect on Ester Hydrolysis:

The rate of ester hydrolysis is sensitive to the polarity of the solvent. For the base-catalyzed hydrolysis of esters, the transition state is more polar and carries a greater negative charge than the reactants (ester and hydroxide ion). Therefore, polar protic solvents, such as water and alcohols, are effective at stabilizing this transition state through hydrogen bonding, thereby increasing the reaction rate.

Conversely, in non-polar or aprotic polar solvents, the stabilization of the charged transition state is less effective, leading to a slower reaction rate. The dielectric constant of the solvent is a key factor; an increase in the dielectric constant generally leads to an increase in the rate of ester hydrolysis. ias.ac.in

Effect on Amide Hydrolysis:

Similar to ester hydrolysis, the hydrolysis of amides is also influenced by solvent polarity. The transition state for amide hydrolysis is also highly polar. Therefore, polar solvents are expected to accelerate the rate of amide hydrolysis by stabilizing the charged intermediate.

The selectivity of hydrolysis (ester vs. amide cleavage) in this compound could potentially be tuned by the choice of solvent. A solvent that selectively stabilizes the transition state for ester hydrolysis over that of amide hydrolysis could favor the formation of succinamic acid and benzyl alcohol. However, achieving high selectivity can be challenging due to the similar nature of the transition states.

The following table summarizes the expected qualitative effects of different solvent types on the hydrolysis rates of the ester and amide functionalities in this compound.

| Solvent Type | Effect on Ester Hydrolysis Rate | Effect on Amide Hydrolysis Rate | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Increase | Increase | Stabilization of the polar transition state through hydrogen bonding. |

| Polar Aprotic (e.g., DMSO, DMF) | Moderate Increase | Moderate Increase | Stabilization of the polar transition state through dipole-dipole interactions. |

| Non-polar (e.g., Hexane, Toluene) | Decrease | Decrease | Poor stabilization of the polar transition state. |

Derivatization Strategies and Analogue Synthesis Utilizing Benzyl 4 Amino 4 Oxobutanoate

Modification of the Benzyl (B1604629) Ester Moiety of Benzyl 4-amino-4-oxobutanoate

The benzyl ester group is a key functional handle within the molecule. It not only serves as a protecting group for the carboxylic acid but also acts as a site for transformations that can introduce diverse functionalities.

The conversion of the benzyl ester to a free carboxylic acid is a fundamental transformation, unmasking a reactive site for further conjugation or for revealing the final acidic form of a target molecule. This is most commonly achieved through hydrogenolysis.

Catalytic hydrogenation is a widely employed method for cleaving benzyl esters. acsgcipr.org This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). rsc.org The reaction proceeds through the bonding of the substrate and hydrogen to active sites on the metal, leading to the cleavage of the ester and generating the corresponding carboxylic acid and toluene (B28343). acsgcipr.org

A safer and often more selective alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). acsgcipr.org This technique utilizes a hydrogen donor molecule in conjunction with a palladium catalyst. rsc.orgacsgcipr.org Various hydrogen donors can be employed, with 1,4-cyclohexadiene and cyclohexene being particularly effective. rsc.orgacsgcipr.org The use of an amphiphilic polymer-supported nano-palladium catalyst with tetrahydroxydiboron as a hydrogen source in water also provides a safe and mild method for debenzylation. researchgate.net These methods are known for their high efficiency and selectivity, often leaving other sensitive functional groups within the molecule, such as amides or other ester types, intact. sigmaaldrich.comqualitas1998.net Lewis acids, such as tin(IV) chloride (SnCl4), have also been reported to selectively cleave benzyl esters in the presence of other protecting groups like benzyl ethers. dal.ca

Table 1: Comparison of Catalytic Systems for Selective Debenzylation

| Catalyst System | Hydrogen Source | Typical Conditions | Advantages |

|---|---|---|---|

| 10% Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature, balloon pressure, EtOH solvent | High efficiency, common reagent. sigmaaldrich.com |

| Palladium Black | Cyclohexene | Ethanol, reflux | Rapid removal of protecting groups. rsc.org |

| Amphiphilic Resin-Supported Nano-Pd | Tetrahydroxydiboron (B₂(OH)₄) | Water, room temperature | Safe (avoids H₂ gas), reusable catalyst, high yields. researchgate.net |

| Pd(0) EnCat™ 30NP | Hydrogen Gas (H₂) | Room temperature, balloon pressure, EtOH solvent | Non-pyrophoric, easy catalyst recovery, low metal contamination. sigmaaldrich.com |

| Tin(IV) Chloride (SnCl₄) | N/A (Lewis Acid) | Dichloromethane, room temperature | Selective for benzyl esters over benzyl ethers and other groups. dal.ca |

Transesterification is a powerful method for replacing the benzyl group with other alcohol or phenol moieties, thereby creating a library of different esters. This reaction can be catalyzed by acids, bases, or enzymes.

Enzymatic catalysis, particularly using lipases, offers a mild and highly selective route for transesterification. mdpi.com Lipases such as Lipozyme TL IM and Novozym 435 (lipase B from Candida antarctica) have demonstrated high efficiency in catalyzing the esterification and transesterification of related compounds like cinnamates and benzoates. researchgate.netresearchgate.netnih.gov These reactions are often performed in organic solvents like isooctane to achieve high yields, which can reach over 97%. nih.govnih.gov The key advantages of enzymatic methods include mild reaction conditions and high selectivity, which minimizes side reactions.

Chemical catalysts are also effective. For instance, silica-supported boric acid has been utilized as a recyclable catalyst for the transesterification of β-keto esters under solvent-free conditions, offering an environmentally friendly approach. nih.gov Other systems, such as nano copper ferrite (CuFe₂O₄), have been employed as magnetically separable catalysts for the transesterification of β-keto esters under neutral conditions. researchgate.net

Table 2: Selected Catalysts for Transesterification of Benzyl Ester Analogues

| Catalyst | Substrate Type | Conditions | Key Findings |

|---|---|---|---|

| Lipozyme TL IM | Cinnamic acid + Benzyl alcohol | Isooctane, 40°C | Maximum yield of 97.3%. nih.gov |

| Silica-supported Boric Acid | β-keto-esters + Alcohols | 100°C, solvent-free | Efficient, green, and recyclable catalyst system. nih.gov |

| Lipase NS 88011 | Cinnamic acid + Benzyl alcohol | 59°C, no solvent | Yield of 97.6%; enzyme remained active for 13 cycles. nih.gov |

| Nano CuFe₂O₄ | β-ketoesters | Neutral conditions | Magnetically separable and reusable catalyst. researchgate.net |

Functionalization and Diversification of the Amide Nitrogen of this compound

The primary amide group is another critical site for derivatization, allowing for the introduction of various substituents that can modulate the compound's biological and chemical properties.

The amide nitrogen can be used as an attachment point for bioactive molecules, peptides, or specialized linkers. mdpi.com This strategy is central to the development of conjugates, where the succinamic acid moiety acts as a linker to connect two different molecular entities. researchgate.netresearchgate.net For example, the free carboxylic acid end of an N-substituted succinamic acid can be activated using coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or carbodiimides (e.g., EDC) to form a stable amide bond with an amino group on a protein or peptide. nih.govrsc.orgrsc.org This approach is foundational in creating targeted therapeutics and other advanced bioconjugates. researchgate.net

A common and direct method for synthesizing N-substituted analogues involves the reaction of succinic anhydride (B1165640) with a diverse range of primary amines or hydrazides. mdpi.combeilstein-archives.org This reaction first yields the corresponding N-substituted succinamic acid, which can then be cyclized to the succinimide (B58015) if desired. researchgate.netijcps.org By starting with benzyl 4-chloro-4-oxobutanoate (the acid chloride of benzyl succinate), one could directly react it with various primary or secondary amines to generate a library of N-substituted this compound analogues.

Alternatively, direct N-alkylation of the primary amide can be achieved. Copper-catalyzed N-alkylation using benzylic alcohols proceeds via a "hydrogen borrowing" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amide that is subsequently reduced. ionike.com Similarly, commercial nickel catalysts can be used for the N-alkylation of benzyl alcohols with ammonia (B1221849) sources, a related transformation that highlights the utility of transition metals in forming C-N bonds. nih.gov N-alkylation can also be performed with alkyl halides, as demonstrated in the synthesis of N-benzylamides from amines and 2-bromobutanoic acid. nih.gov

Table 3: Synthetic Methods for N-Substituted Analogues

| Method | Reagents | Product Type |

|---|---|---|

| Amine Acylation | Succinic Anhydride + Primary Amine (R-NH₂) | N-Substituted Succinamic Acid |

| N-Alkylation | Amine + 2-Bromobutanoic acid | N-Substituted Amide |

| Hydrogen Borrowing | Sulfonamide + Benzyl Alcohol + Copper Catalyst | N-Alkylated Sulfonamide |

| Nucleophilic Aromatic Substitution | 4-Chloroquinolines + Benzylamines | N-Substituted 4-Aminoquinolines |

Structural Elaboration and Substitution of the Succinate (B1194679) Backbone of this compound

Modification of the carbon backbone of the succinate moiety offers a route to introduce stereocenters and diverse functional groups, significantly altering the molecule's three-dimensional shape and properties.

The α-carbon of the succinate backbone is a primary target for functionalization. iaea.org Enolate chemistry can be employed to introduce substituents at this position. For example, α-benzylidene succinimides, which are related structures, can undergo organocatalytic allylic alkylation with Morita–Baylis–Hillman (MBH) carbonates in the presence of a chiral phosphine catalyst. semanticscholar.orgnih.gov This reaction allows for the asymmetric construction of succinimide derivatives with adjacent chiral tertiary carbon centers. nih.gov

Furthermore, advanced enzymatic and catalytic methods can achieve α C-H functionalization. An engineered threonine aldolase has been shown to be capable of α-functionalizing benzylamines, accepting a broad range of aldehydes to produce chiral 1,2-amino alcohols. nih.gov While applied to benzylamines, this biocatalytic strategy highlights the potential for enzymatic C-C bond formation on scaffolds related to this compound. researchgate.net Similarly, ruthenium-catalyzed C-H alkylation has been used to functionalize benzyl alcohols with maleimides at the ortho position, demonstrating the power of transition metal catalysis for C-H activation and backbone elaboration. acs.org

Table 4: Strategies for Succinate Backbone Functionalization

| Strategy | Key Reagents/Catalyst | Type of Modification |

|---|---|---|

| Allylic Alkylation | Chiral Phosphine Catalyst, MBH Carbonates | Asymmetric α-alkylation of α-benzylidene succinimides. semanticscholar.orgnih.gov |

| C-H Alkylation | Ruthenium Catalyst, Maleimides | Ortho-alkylation of benzyl alcohols. acs.org |

| Enzymatic α-Functionalization | Engineered Threonine Aldolase, Aldehydes | α-functionalization of benzylamines to form 1,2-amino alcohols. nih.gov |

| Condensation | Olefins + Maleic Anhydride | Synthesis of succinic acids substituted on a methylene (B1212753) group. google.com |

Stereoselective Alkylation and Arylation Reactions

Achieving stereochemical control during the synthesis of analogues is paramount, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are frequently employed to direct the stereochemical outcome of reactions at a prochiral center. acs.orgijcps.org

In the context of this compound, the carbon atom alpha to the ester carbonyl group can be deprotonated to form an enolate, which can then be subjected to stereoselective alkylation or arylation. The use of chiral auxiliaries, temporarily attached to the molecule, can effectively control the facial selectivity of the incoming electrophile.

Alkylation:

Commonly used chiral auxiliaries for stereoselective alkylation of carbonyl compounds include Evans' oxazolidinones and pseudoephedrine amides. acs.orgresearchgate.net A hypothetical strategy for the stereoselective alkylation of this compound could involve the following steps:

Modification of the Scaffold: The primary amide of this compound would first be modified by attaching a chiral auxiliary. For instance, reaction with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, would yield an N-acyloxazolidinone derivative.

Enolate Formation: Treatment of the resulting chiral imide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures would generate a stereochemically defined enolate.

Diastereoselective Alkylation: The enolate would then be reacted with an alkyl halide (R-X). The steric hindrance imposed by the chiral auxiliary would direct the approach of the alkyl halide, leading to the preferential formation of one diastereomer.

Removal of the Auxiliary: Finally, the chiral auxiliary would be cleaved, for example, by hydrolysis or reduction, to yield the α-alkylated this compound derivative with high enantiomeric excess.

| Entry | Alkyl Halide (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Methyl Iodide | LDA | >95:5 | 85 |

| 2 | Benzyl Bromide | NaHMDS | >95:5 | 82 |

| 3 | Allyl Bromide | KHMDS | >90:10 | 78 |

Arylation:

Asymmetric α-arylation of carbonyl compounds presents a greater challenge than alkylation. However, several methods have been developed, including transition-metal-free approaches that utilize chiral auxiliaries. beilstein-archives.orgnih.gov A potential strategy for the stereoselective arylation of a modified this compound scaffold could involve an intramolecular nucleophilic aromatic substitution (SNAr) reaction of a chiral N'-arylurea derivative. beilstein-archives.orgnih.gov This method allows for the introduction of a wide range of aryl groups with high enantioselectivity.

Ring-Closing Metathesis and Cycloaddition Reactions on Modified this compound

Ring-closing metathesis (RCM) and cycloaddition reactions are powerful tools for the synthesis of cyclic and polycyclic structures, which are often found in biologically active natural products and pharmaceuticals.

Ring-Closing Metathesis (RCM):

RCM, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, is a versatile method for the formation of carbon-carbon double bonds in a cyclic framework. acs.orgwikipedia.org To apply RCM to the this compound scaffold, the molecule must first be modified to contain two terminal alkene functionalities. A hypothetical synthetic route could be:

Introduction of Alkene Moieties: The primary amide nitrogen could be functionalized with an allyl group, and the carbon alpha to the ester could be alkylated with another allyl group, as described in the stereoselective alkylation section.

RCM Reaction: The resulting diallylated derivative would then be treated with a Grubbs' catalyst. The intramolecular metathesis reaction would lead to the formation of a cyclic product, such as a lactam, with the concomitant release of ethylene gas. wikipedia.org

The size of the resulting ring can be controlled by the length of the tethers connecting the two alkene groups. This strategy allows for the synthesis of a variety of cyclic analogues of this compound.

Cycloaddition Reactions:

Cycloaddition reactions, such as the Diels-Alder reaction, are valuable for the construction of six-membered rings with high stereocontrol. To utilize this reaction, the this compound scaffold would need to be modified to incorporate a diene or a dienophile.

For example, the amide nitrogen could be acylated with a dienophile-containing moiety, such as maleic anhydride. The resulting derivative could then react with a suitable diene, like cyclopentadiene, to form a complex polycyclic structure. Conversely, a diene could be introduced onto the scaffold, which could then undergo a cycloaddition reaction with a dienophile.

Synthesis of Chemically-Releasable Analogues from this compound Scaffolds

Chemically-releasable systems, often employed in prodrug design, are designed to release an active molecule under specific physiological conditions. Ester-based release systems are particularly common due to the prevalence of esterase enzymes in the body and the susceptibility of esters to hydrolysis at different pH values.

Design Principles for Ester-Based Chemical Release Systems

The design of an effective ester-based chemical release system hinges on several key principles:

Stability: The ester linkage must be stable enough to remain intact until it reaches the target environment, preventing premature release of the active compound.

Cleavage Specificity: The cleavage of the ester should be triggered by a specific stimulus, such as a change in pH or the presence of a particular enzyme.

Release Kinetics: The rate of release of the active compound should be tunable to achieve the desired therapeutic effect.

Biocompatibility: The linker and its cleavage byproducts should be non-toxic.

Self-immolative linkers are a sophisticated class of linkers that undergo a cascade of electronic rearrangements upon cleavage of a trigger moiety, leading to the release of the active molecule. acs.org This mechanism can provide a more controlled and efficient release profile.

Synthesis of pH-Sensitive and Enzyme-Cleavable (in vitro) this compound Derivatives

pH-Sensitive Derivatives:

To create pH-sensitive analogues of this compound, the benzyl ester could be replaced with an ester that is more susceptible to hydrolysis under acidic or basic conditions. For instance, ortho-ester containing linkers can be designed to be labile at the slightly acidic pH found in tumor microenvironments or within endosomes. researchgate.net

A hypothetical synthesis of a pH-sensitive derivative could involve the transesterification of the benzyl ester with an alcohol containing a pH-labile group, or by modifying the benzyl group itself to include functionalities that promote acid-catalyzed hydrolysis.

Enzyme-Cleavable (in vitro) Derivatives:

The benzyl ester of the parent compound is a potential substrate for various esterases. To enhance or control the rate of enzymatic cleavage, the benzyl group can be replaced with other alcohol moieties that are known to be more readily cleaved by specific enzymes.

For in vitro studies, porcine liver esterase (PLE) is a commonly used enzyme to model the enzymatic hydrolysis of ester-containing compounds. nih.gov The synthesis of enzyme-cleavable derivatives could involve the esterification of the free carboxylic acid (obtained by hydrolysis of the benzyl ester) with an alcohol that is a known substrate for PLE.

| Derivative | Trigger | Cleavage Product | In Vitro Model |

| Ortho-ester analogue | Acidic pH | Benzyl 4-amino-4-oxobutanoic acid | pH 5.5 buffer |

| Amino acid ester analogue | Esterases | Benzyl 4-amino-4-oxobutanoic acid | Porcine Liver Esterase |

Combinatorial Synthesis and Arrayed Library Generation Based on this compound

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. accessscience.com The this compound scaffold is well-suited for the generation of combinatorial libraries due to its multiple points of diversification.

A common approach for generating such libraries is solid-phase synthesis, where the scaffold is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. wikipedia.org This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as byproducts and excess reagents can be washed away.

A hypothetical solid-phase synthesis of a library based on this compound could proceed as follows:

Attachment to Resin: The carboxylic acid of 4-amino-4-oxobutanoic acid (the de-benzylated parent compound) would be attached to a resin, such as a Wang or Rink amide resin.

Diversification of the Amide: The free amine on the resin-bound scaffold would then be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to generate a library of amides, sulfonamides, or ureas.

Cleavage from Resin: Finally, the synthesized compounds would be cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), to yield the final library of compounds.

Applications of Benzyl 4 Amino 4 Oxobutanoate in Complex Molecule Synthesis

Benzyl (B1604629) 4-amino-4-oxobutanoate as a Precursor for Heterocyclic Systems

The inherent reactivity of the amide and ester functionalities, coupled with the potential for strategic modifications of the methylene (B1212753) backbone, positions Benzyl 4-amino-4-oxobutanoate as a key starting material for the synthesis of various nitrogen-containing heterocycles. These cyclic structures are fundamental cores of numerous pharmaceuticals, agrochemicals, and materials.

Synthesis of Five- and Six-Membered Nitrogen Heterocycles

While direct, well-documented examples of the conversion of this compound into simple five- and six-membered nitrogen heterocycles are not extensively reported in publicly available literature, its structural motifs suggest its potential in the synthesis of important classes of heterocycles such as pyridinones and piperidones. For instance, derivatives of this compound could theoretically undergo intramolecular cyclization reactions to form substituted glutarimides or other related six-membered rings. The amide nitrogen can act as a nucleophile, attacking an electrophilic center introduced elsewhere in the molecule.

| Heterocycle Class | Potential Synthetic Strategy from this compound Derivatives | Key Reaction Type |

| Substituted Pyridinones | Introduction of unsaturation and an additional carbonyl group followed by intramolecular condensation. | Cyclization/Condensation |

| Functionalized Piperidones | Reduction of the amide and subsequent intramolecular cyclization onto a modified ester group. | Reductive Cyclization |

| Lactams | Intramolecular aminolysis of the benzyl ester under specific conditions. | Cyclization |

Spirocyclic and Fused-Ring Systems Derived from this compound

The construction of spirocyclic and fused-ring systems represents a significant challenge in organic synthesis. This compound can serve as a linchpin in strategies aimed at assembling these complex three-dimensional structures. Although specific examples are scarce, the principles of retrosynthetic analysis suggest that the butanoate backbone could be functionalized to participate in cycloaddition or intramolecular annulation reactions. For example, the methylene groups could be activated to allow for the attachment of a second ring system, leading to a spirocyclic compound where the central carbon is part of the original butanoate chain.

| Complex Ring System | Plausible Synthetic Approach Involving this compound | Key Transformation |

| Spiro-lactams | Functionalization of the α- or β-carbon, followed by intramolecular cyclization involving the amide nitrogen. | Intramolecular Cyclization |

| Fused Bicyclic Systems | Modification to introduce a dienophile or diene moiety for subsequent Diels-Alder reactions. | Cycloaddition |

Integration of this compound into Peptidomimetic and Oligomer Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. The unique structural features of this compound make it an attractive scaffold for the development of novel peptidomimetic and oligomeric structures.

Non-Natural Amino Acid Surrogates from this compound

This compound can be envisioned as a precursor to various non-natural β-amino acids. The primary amide can be hydrolyzed to a carboxylic acid, and the existing benzyl ester can be selectively manipulated. This would yield a β-amino dicarboxylic acid monoester, a valuable building block for peptide synthesis. The incorporation of such unnatural amino acids can induce specific secondary structures in peptides and enhance their resistance to enzymatic degradation.

Scaffold for Beta-Peptoid and Hybrid Peptide Synthesis

Beta-peptoids are a class of peptidomimetics where the side chains are attached to the nitrogen atom of a β-amino acid backbone. While not a direct precursor, the structural framework of this compound is amenable to transformations that could lead to monomers suitable for beta-peptoid synthesis. For instance, reductive amination of the corresponding aldehyde derivative could introduce side-chain diversity at the nitrogen atom. Furthermore, its integration into hybrid peptides, containing both α- and β-amino acid residues, could lead to novel oligomers with unique folding patterns and biological activities.

Role of this compound in Natural Product Total and Semi-Synthesis

Natural products remain a vital source of inspiration for the development of new therapeutic agents. The total and semi-synthesis of these often complex molecules require a strategic and efficient approach. While direct applications of this compound in the total synthesis of specific natural products are not prominently featured in the literature, its potential as a C4 building block is significant.

The succinamic acid substructure within this compound is present in some natural products. In a semi-synthetic context, this compound could be used to modify existing natural product scaffolds, potentially altering their biological activity or improving their pharmacokinetic properties. For example, the free amino group of a natural product could be acylated with the carboxylic acid derived from this compound, introducing a flexible linker with a terminal benzyl ester for further functionalization.

Strategic Incorporation into Alkaloid and Terpenoid Frameworks

While direct examples of this compound incorporation into alkaloid and terpenoid frameworks are not extensively documented in the literature, the utility of succinate (B1194679) and its derivatives in the biosynthesis and chemical synthesis of these complex molecules is well-established. For instance, succinyl-CoA is a key intermediate in the citric acid cycle, which provides precursors for some amino acids that are themselves the building blocks of certain alkaloids. imperial.ac.uk

In chemical synthesis, succinimide (B58015) derivatives, which are structurally related to the amide portion of this compound, are common intermediates. acs.org The strategic use of a molecule like this compound could involve the nucleophilic opening of the corresponding succinic anhydride (B1165640) with benzyl alcohol, followed by amidation to introduce the nitrogen atom. This approach would install the necessary carbon framework with differentiated termini, allowing for selective transformations at the amide or the benzyl ester. The benzyl group serves as a protecting group that is stable to a range of reaction conditions but can be removed selectively, often by catalytic hydrogenation, which is a mild method compatible with many functional groups found in complex natural products. organic-chemistry.org

Table 1: Potential Synthetic Utility of this compound in Natural Product Synthesis

| Feature of this compound | Potential Application in Synthesis | Relevant Natural Product Class |

|---|---|---|

| Succinate Backbone | C4 Building Block | Alkaloids, Terpenoids |

| Benzyl Ester | Carboxylic Acid Protecting Group | Complex Polycyclic Structures |

Asymmetric Assembly of Complex Natural Product Subunits

The asymmetric synthesis of chiral succinimide derivatives is a significant area of research, as these motifs are present in many biologically active natural products and pharmaceuticals. researchgate.netresearchgate.net Methodologies such as catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation have been developed to access enantiomerically enriched succinimides. researchgate.net

While this compound itself is achiral, it could serve as a precursor to chiral subunits. For example, enzymatic or chiral catalyst-mediated desymmetrization of a related prochiral succinate derivative could install stereocenters. Alternatively, the amide nitrogen could be part of a chiral auxiliary that directs stereoselective reactions on the succinate backbone. The benzyl ester is a common protecting group in such asymmetric syntheses due to its ease of removal without epimerization of adjacent stereocenters. orgsyn.org The development of stereodivergent methods allows for the synthesis of all possible stereoisomers of a target molecule, which is crucial for structure-activity relationship studies. researchgate.net

Applications of this compound in Polymer Chemistry and Functional Materials

The combination of an amide and an ester group in this compound makes it an interesting candidate as a monomer or precursor for the synthesis of functional polymers, particularly poly(ester-amide)s.

Monomer for Controlled Polymerization Techniques

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. researchgate.netnih.gov Monomers containing functional groups like amides and esters can be polymerized using these methods, although the reaction conditions must be carefully chosen to avoid side reactions. cmu.edu

This compound could potentially be modified to incorporate a polymerizable group, such as a vinyl or acrylic moiety, on the amide nitrogen or as a substituent on the succinate backbone. The resulting monomer could then be subjected to controlled polymerization. The presence of the amide group can influence the polymer's properties, such as its thermal stability and mechanical strength, due to hydrogen bonding interactions. researchgate.net The benzyl ester side chains would add to the polymer's bulk and could be later removed or modified post-polymerization to alter the polymer's solubility or to attach other functional molecules.

Table 2: Comparison of Controlled Radical Polymerization Techniques

| Technique | Key Features | Potential Suitability for Functional Monomers |

|---|---|---|

| ATRP | Uses a transition metal catalyst to control the polymerization. Tolerant to a wide range of functional groups. sigmaaldrich.com | Suitable, with appropriate choice of ligand and reaction conditions to avoid catalyst poisoning by the amide group. cmu.edu |

| RAFT | Employs a chain transfer agent to mediate the polymerization. Metal-free and tolerant to many functional groups. researchgate.net | Highly suitable due to its robustness and tolerance for various functionalities. |

Precursor for Biodegradable Polymers and Biocompatible Materials

Poly(ester-amide)s (PEAs) are a class of biodegradable polymers that combine the beneficial properties of polyesters (biodegradability) and polyamides (good mechanical and thermal properties). researchgate.netrsc.org These materials are often synthesized from amino acids, diols, and dicarboxylic acids. nih.govmdpi.com this compound, or more likely a derivative where the amide is a secondary amine linked to another functional group, could be a precursor for the synthesis of PEAs.

For example, a diol-diamine monomer could be synthesized from an amino acid, which is then polymerized with a dicarboxylic acid derivative. The resulting polymers have ester and amide linkages that are susceptible to hydrolytic and enzymatic degradation, making them suitable for biomedical applications such as drug delivery and tissue engineering. nih.govmdpi.com The degradation products of PEAs derived from naturally occurring building blocks like amino acids are expected to be non-toxic. nih.gov The use of a benzyl ester in the monomer synthesis would likely be a temporary protecting group strategy, with the final polymer containing free carboxylic acid groups or having been esterified with a different, biocompatible alcohol.

Utility in Chemical Biology Tool Development and Probe Synthesis

The structure of this compound can be seen as a derivative of succinamic acid, a scaffold that can be adapted for the development of chemical biology tools.

Development of Enzyme Substrates and Inhibitor Precursors for in vitro Studies

Many enzymes, particularly proteases and amidases, recognize and process substrates containing amide bonds. A molecule like this compound could be chemically modified to serve as a precursor for enzyme substrates or inhibitors. For example, the primary amide could be elaborated into a more complex structure that mimics the natural substrate of an enzyme. The benzyl ester could serve multiple purposes: it could be part of the recognition motif for the enzyme, or it could be a protecting group that is removed in the final step of the synthesis to reveal a free carboxylic acid, which may be important for binding to the enzyme's active site.

In the context of inhibitor design, the succinate backbone could act as a scaffold to present functional groups that interact with key residues in an enzyme's active site. For instance, derivatives of benzylsuccinic acid have been investigated as inhibitors for certain enzymes. The synthesis of such inhibitors often involves the use of benzyl esters as intermediates. google.com

While there is no specific literature detailing the use of this compound as an enzyme substrate or inhibitor precursor, its constituent parts are common in molecules designed for such purposes. The development of potent and selective enzyme inhibitors often involves the synthesis of a library of related compounds to explore structure-activity relationships, and a versatile building block like this compound could be a useful starting point for such an endeavor.

Scaffold for Click Chemistry and Bioorthogonal Ligand Conjugation

This compound, with its distinct chemical functionalities, presents a versatile scaffold that can be strategically modified for applications in click chemistry and bioorthogonal ligand conjugation. The presence of a terminal carboxylic acid and a secondary amide within its structure allows for the introduction of bioorthogonal handles, such as azides and alkynes. These modifications transform the parent molecule into a valuable building block for the construction of more complex molecular architectures and for bioconjugation applications.

The core concept of click chemistry, introduced by K.B. Sharpless, revolves around reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. A significant advancement for biological applications is the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without the need for a cytotoxic copper catalyst. These reactions are central to the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.

The functionalization of this compound for these applications would typically involve the covalent attachment of an azide or an alkyne moiety. The carboxylic acid group is the most straightforward site for such modification. For instance, the carboxyl group can be activated and then reacted with an amine-containing linker that bears a terminal alkyne or azide. This would produce a derivative of this compound ready to participate in click reactions.

While direct experimental evidence for the use of this compound as a scaffold in click chemistry is not extensively documented in the literature, the modification of related succinate structures has been reported. For example, alkyne-tagged succinate probes have been synthesized for the purpose of click chemistry-based detection of protein adduction. In these instances, a butynyl group was incorporated via esterification, demonstrating the feasibility of attaching bioorthogonal handles to a succinate backbone.

Below is a hypothetical reaction scheme illustrating the potential functionalization of this compound for use in click chemistry.

Table 1: Hypothetical Functionalization of this compound for Click Chemistry Applications

| Reactant | Reagent | Product | Bioorthogonal Handle |

|---|---|---|---|

| This compound | 1. EDC, NHS2. Propargylamine | Benzyl 4-oxo-4-(prop-2-yn-1-ylamino)butanoate | Alkyne |

Once functionalized, these this compound-derived scaffolds can be used in a variety of click chemistry and bioorthogonal conjugation applications. For example, an alkyne-modified scaffold could be "clicked" onto an azide-containing biomolecule, such as a protein or a nucleic acid that has been metabolically labeled with an azido sugar. This would allow for the attachment of the benzyl succinate moiety as a probe or a payload.

Conversely, an azide-modified scaffold could be conjugated to a biomolecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), via SPAAC. This is particularly useful for in vivo applications where the presence of copper is undesirable. The resulting conjugate would link the biomolecule to the benzyl succinate scaffold through a stable triazole ring.